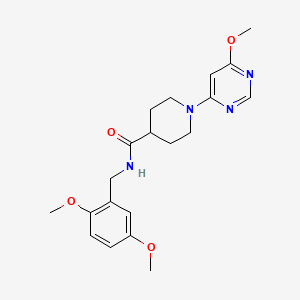
5-Bromo-4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one is a synthetic organic compound that is commonly used in scientific research. It is a pyrimidine derivative that has a trifluoromethyl group attached to its carbon atom. This compound has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Synthesis of Novel Compounds
- 5-Bromo-4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one has been utilized in synthesizing trifluoromethylated analogues of 4,5-dihydroorotic acid. These analogues and their esters, both racemic and enantiopure forms, were synthesized via Michael-like 1,4-conjugate hydrocyanation adducts, highlighting its role in complex chemical syntheses (Sukach et al., 2015).
Production of Biheterocycles
- It served as an efficient precursor for creating a new series of biheterocycles, specifically (1,2,3-triazol-1-yl)methyl-pyrimidine. This demonstrates its versatility in forming structurally diverse molecules, significant in medicinal chemistry (Aquino et al., 2017).
Intermediate in Synthesis
- This compound is an important intermediate in the synthesis of various pyrimidines. Its role as an intermediate was showcased in the rapid synthetic method established for certain pyrimidine compounds, highlighting its importance in the creation of pharmaceutical and chemical agents (Hou et al., 2016).
Synthesis of Nucleosides
- The compound was involved in synthesizing novel 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides. These nucleosides were then tested for their biological activity, showcasing the compound's utility in creating bioactive molecules (Cottam et al., 1984).
Creation of Anticancer Agents
- It has been instrumental in the development of pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase activities. This indicates its role in developing new therapeutic agents (Rahmouni et al., 2016).
properties
IUPAC Name |
5-bromo-4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c1-2-3(7)4(13)12-5(11-2)6(8,9)10/h1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYXKLZTEVJEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide](/img/structure/B2616194.png)
![1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2616195.png)
![(5R,8S)-N-(tert-butyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2616196.png)


![9-(3,5-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616201.png)

![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2616204.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2616206.png)